

# The Pharmacological Profile of PSB-1114 Tetrasodium: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**PSB-1114 tetrasodium** is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides such as ATP and UTP.[1][2] As a stable and selective pharmacological tool, PSB-1114 is invaluable for elucidating the physiological and pathophysiological roles of the P2Y2 receptor.[3] This receptor is implicated in a wide range of biological processes, including inflammation, wound healing, and neuroprotection, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the pharmacological profile of **PSB-1114 tetrasodium**, including its receptor affinity and selectivity, signaling pathways, and detailed experimental protocols.

# **Core Pharmacological Profile**

PSB-1114 is a derivative of UTP, specifically 4-Thiouridine-5'-O-( $\beta$ , $\gamma$ -difluoromethylene)triphosphate. Its chemical structure confers both high potency at the P2Y2 receptor and enhanced stability against enzymatic degradation by ectonucleotidases compared to endogenous ligands.

### **Physicochemical Properties**



Property	Value	
Chemical Name	4-Thiouridine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt	
Molecular Formula	C10H11F2N2Na4O13P3S	
Molecular Weight	622.14 g/mol [2]	
Purity	≥98% (HPLC)[2]	
Solubility	Soluble in water[2]	
Storage	Store at -80°C[2]	

## **Receptor Affinity and Selectivity**

PSB-1114 exhibits high potency and selectivity for the human P2Y2 receptor. Its agonist activity is significantly lower at other related P2Y receptor subtypes, such as P2Y4 and P2Y6.

**Ouantitative Agonist Potency** 

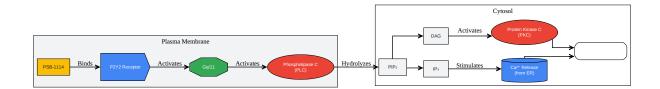
Receptor Subtype	EC <sub>50</sub> (μM)	Selectivity vs. P2Y2
P2Y2	0.134[1][2]	-
P2Y4	>10	>75-fold
P2Y6	>10	>75-fold

EC<sub>50</sub> values are typically determined using in vitro calcium mobilization assays in cell lines recombinantly expressing the human P2Y receptor subtypes.

### **Signaling Pathways**

Activation of the P2Y2 receptor by PSB-1114 initiates a cascade of intracellular signaling events primarily through the coupling to Gq/11 proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4]





Click to download full resolution via product page

P2Y2 Receptor Signaling Pathway

# **Experimental Protocols Calcium Mobilization Assay**

This protocol describes a typical fluorescence-based calcium mobilization assay using a FLIPR® (Fluorometric Imaging Plate Reader) system to determine the potency of PSB-1114 at the P2Y2 receptor.

- 1. Cell Culture and Plating:
- Culture human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y2 receptor in appropriate media.
- Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
- 2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g.,



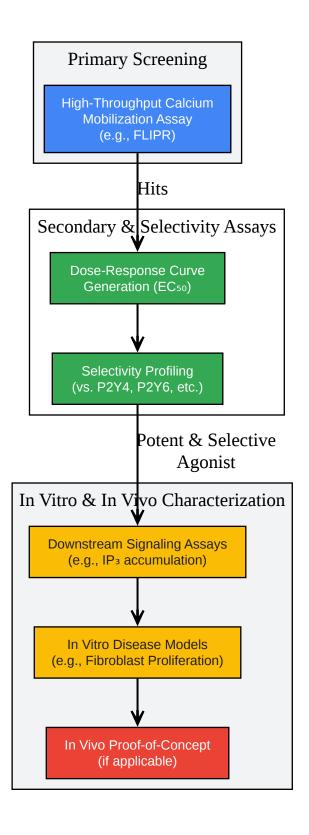
Hanks' Balanced Salt Solution with 20 mM HEPES).

- Remove the cell culture medium from the plates and add the dye loading buffer to each well.
- Incubate the plates for 60 minutes at 37°C, protected from light.
- 3. Compound Preparation:
- Prepare a stock solution of **PSB-1114 tetrasodium** in an appropriate solvent (e.g., water).
- Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for the dose-response curve.
- 4. FLIPR® Assay:
- Place the cell plate and the compound plate into the FLIPR® instrument.
- Set the instrument parameters for baseline fluorescence reading, followed by the addition of the compound solutions.
- Record the fluorescence intensity before and after the addition of PSB-1114. The change in fluorescence corresponds to the increase in intracellular calcium.
- 5. Data Analysis:
- The increase in fluorescence is plotted against the logarithm of the PSB-1114 concentration.
- A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC<sub>50</sub> value.

#### **Experimental and Screening Workflow**

The pharmacological characterization of a P2Y2 receptor agonist like PSB-1114 typically follows a multi-stage workflow, from initial screening to in-depth profiling.





Click to download full resolution via product page

Pharmacological Profiling Workflow for a P2Y2 Agonist



#### In Vivo Studies

While extensive in vivo pharmacokinetic and pharmacodynamic data for PSB-1114 are not widely published, it has been utilized in in vitro studies with primary cells to investigate its effects in a more physiologically relevant context. For instance, PSB-1114 has been used to stimulate P2Y2 receptors in primary skeletal muscle fibroblasts.[5] In these studies, activation of the P2Y2 receptor by PSB-1114 led to increased proliferation and the expression of profibrotic markers, an effect that was blocked by a selective P2Y2 receptor antagonist.[5] This demonstrates the utility of PSB-1114 in probing the function of the P2Y2 receptor in cellular processes relevant to disease states such as fibrosis.

#### Conclusion

**PSB-1114 tetrasodium** is a highly valuable research tool for the study of P2Y2 receptor pharmacology. Its potency, selectivity, and metabolic stability make it superior to endogenous agonists for in vitro and potentially in vivo investigations. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to effectively utilize PSB-1114 in their studies of P2Y2 receptor signaling and its role in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PSB 1114 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacological characterization of P2Y receptor subtypes an update PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Therapeutic potential for P2Y2 receptor antagonism PMC [pmc.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [The Pharmacological Profile of PSB-1114 Tetrasodium: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610303#pharmacological-profile-of-psb-1114-tetrasodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com